Levocetirizine dihydrochloride chemical properties
Levocetirizine dihydrochloride chemical properties
An In-depth Technical Guide on the Core Chemical Properties of Levocetirizine (B1674955) Dihydrochloride (B599025)
Introduction
Levocetirizine dihydrochloride is a third-generation, non-sedating antihistamine, utilized extensively in the treatment of allergic conditions such as seasonal and perennial allergic rhinitis and chronic idiopathic urticaria.[1] It is the active (R)-enantiomer of cetirizine (B192768) and functions as a potent and selective antagonist of the histamine (B1213489) H1 receptor.[2] Compared to its S-enantiomer, the R-enantiomer possesses a 30-fold higher affinity for the H1 receptor and dissociates more slowly.[2] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of levocetirizine dihydrochloride, detailed experimental protocols for their determination, and visualizations of its mechanism of action and analytical workflows.
Chemical and Physical Properties
Levocetirizine dihydrochloride is a white to almost white crystalline powder.[2][3] Its core chemical identifiers and physical characteristics are summarized in the tables below.
Table 1: General Chemical Properties
| Property | Value | References |
| Chemical Name | (R)-[2-[4-[(4-chlorophenyl) phenylmethyl]-1-piperazinyl] ethoxy] acetic acid dihydrochloride | [2] |
| Molecular Formula | C₂₁H₂₅ClN₂O₃·2HCl (or C₂₁H₂₇Cl₃N₂O₃) | [3][4][5][6] |
| Molecular Weight | 461.81 g/mol | [4][5][7] |
| CAS Number | 130018-87-0 | [3][4] |
| Appearance | White to almost white crystalline powder | [2][3] |
Table 2: Physicochemical Properties
| Property | Value | References |
| Melting Point | 212 - 220 °C | [3][5][8][9] |
| Solubility | Water: Freely soluble (94.6 g/100 mL) Methanol: Freely soluble Ethanol: Slightly soluble Acetone: Insoluble DMSO: ≥26.05 mg/mL | [4][8][9][10] |
| UV λmax | ~230-231 nm (in acidic/neutral buffer) | [1][11][12][13] |
| pH (solution) | Approximately 4.0 - 5.5 | [4] |
Crystallographic Data
The crystal structure of levocetirizine dihydrochloride (Form I) has been determined using synchrotron X-ray powder diffraction data.[14][15] Despite being a chiral molecule, it crystallizes in a centrosymmetric space group.[14][15] To accommodate this, the chiral carbon atom is disordered over two half-occupied positions within the crystal lattice.[15]
Table 3: Crystal Structure Details (Form I)
| Parameter | Value | References |
| Crystal System | Monoclinic | [15][16] |
| Space Group | P2₁/n | [14][15][16] |
| Unit Cell Parameters | a = 24.1318(21) Å b = 7.07606(9) Å c = 13.5205(7) Å β = 97.9803(4)° | [15][16] |
| Volume (V) | 2286.38(12) ų | [15][16] |
| Molecules per unit cell (Z) | 4 | [15][16] |
Experimental Protocols
This section details the methodologies for determining key physicochemical properties of levocetirizine dihydrochloride, synthesized from established pharmacopeial and analytical procedures.
Melting Point Determination (Capillary Method)
This protocol is based on standard pharmacopeia guidelines for melting point analysis.[17][18]
-
Sample Preparation: The levocetirizine dihydrochloride sample must be finely powdered and thoroughly dried in a desiccator over silica (B1680970) gel for at least 24 hours.[17]
-
Capillary Loading: A sufficient amount of the dry powder is introduced into an open-ended capillary tube. The tube is tapped gently on a hard surface to compact the powder into a column of 2.5-3.5 mm at the sealed end.[17][19]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp).[20]
-
Measurement:
-
For an unknown melting point, a rapid preliminary heating (10-20 °C/min) is performed to determine an approximate range.[19][21]
-
For a precise measurement, the apparatus is pre-heated to a temperature approximately 5-10 °C below the expected melting point.[17][21]
-
The heating rate is then reduced to a slow, controlled rate of approximately 1-2 °C per minute.[17][20]
-
-
Data Recording: Two temperatures are recorded:
Solubility Determination (Shake-Flask Method)
This method is used to determine the saturation solubility of the compound in various solvents.
-
Preparation: An excess amount of levocetirizine dihydrochloride is added to a known volume of the desired solvent (e.g., pH 7.4 buffer, water, methanol) in a sealed flask.[10]
-
Equilibration: The flask is placed in a mechanical shaker or stirring apparatus maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]
-
Separation: After equilibration, the suspension is allowed to stand, and the supernatant is carefully separated from the undissolved solid by filtration (using a filter that does not adsorb the compound, e.g., 0.45 µm hydrophilic filter) or centrifugation.[22]
-
Quantification: The concentration of levocetirizine dihydrochloride in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The solubility is expressed in units such as mg/mL or g/L.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a widely used method for determining the dissociation constants (pKa) of ionizable compounds.[23][24]
-
Instrument Calibration: The pH meter and electrode are calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[23]
-
Solution Preparation: A solution of levocetirizine dihydrochloride is prepared at a known concentration (e.g., 1 mM) in water. To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride (KCl) is added.[23]
-
Titration Setup: The solution is placed in a jacketed vessel on a magnetic stirrer to maintain a constant temperature. The calibrated pH electrode is immersed in the solution. The solution is purged with nitrogen gas to remove dissolved carbon dioxide.[23]
-
Titration: The solution is titrated with a standardized titrant (e.g., 0.1 M NaOH for an acidic compound). The titrant is added in small, precise increments.[23]
-
Data Collection: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.
-
Analysis: The pKa value is determined from the resulting titration curve (pH vs. volume of titrant). The inflection point of the curve corresponds to the equivalence point, and the pH at the half-equivalence point represents the pKa.[24]
UV-Vis Spectrophotometric Analysis
This protocol is for the quantification of levocetirizine dihydrochloride and is based on its absorbance of UV light.[11][13]
-
Solvent/Diluent Selection: A suitable solvent in which the compound is stable and soluble is chosen. For levocetirizine dihydrochloride, 0.1 M hydrochloric acid or a pH 7.0 phosphate (B84403) buffer is commonly used.[1][13]
-
Standard Stock Solution Preparation: An accurately weighed amount of the reference standard (e.g., 25 mg) is dissolved in the diluent and transferred to a volumetric flask (e.g., 25 mL) to create a stock solution of known concentration (e.g., 1000 µg/mL).[11]
-
Working Standard Preparation: The stock solution is further diluted to prepare a working standard solution with a concentration that gives an absorbance reading in the optimal range (approximately 0.2-1.0 AU). For example, a 10 µg/mL solution is often used.[25]
-
Spectrophotometer Setup: A double-beam UV-Vis spectrophotometer is used. The instrument is zeroed (blanked) using the same diluent used to prepare the solutions.[13]
-
Wavelength Scan: The absorbance of the working standard solution is scanned over a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax), which is typically around 231 nm.[13]
-
Measurement: The absorbance of the sample solution (prepared similarly to the standard) is measured at the predetermined λmax.
-
Calculation: The concentration of the sample is calculated using the Beer-Lambert law by comparing its absorbance to that of the standard solution.
Visualizations
Mechanism of Action: H1 Receptor Signaling Pathway
Levocetirizine acts as an inverse agonist at the H1 histamine receptor, which is a Gq-coupled G-protein coupled receptor (GPCR). By blocking the receptor, it prevents the downstream signaling cascade initiated by histamine, thereby mitigating the allergic response.
Caption: Signaling pathway of the H1 receptor and the inhibitory action of Levocetirizine.
Experimental Workflow: UV-Vis Spectrophotometric Assay
The following diagram illustrates a typical workflow for determining the concentration or purity of a levocetirizine dihydrochloride sample using UV-Vis spectrophotometry.
Caption: Standard workflow for quantitative analysis by UV-Vis Spectrophotometry.
References
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- 5. Levocetirizine Dihydrochloride | 130018-87-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. Levocetirizine Dihydrochloride | C21H27Cl3N2O3 | CID 9955977 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. fda.gov [fda.gov]
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- 11. ajrconline.org [ajrconline.org]
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- 14. researchgate.net [researchgate.net]
- 15. Crystal structure of levocetirizine dihydrochloride Form I, C21H27ClN2O3Cl2 | Powder Diffraction | Cambridge Core [cambridge.org]
- 16. researchgate.net [researchgate.net]
- 17. thinksrs.com [thinksrs.com]
- 18. Melting Point Test - CD Formulation [formulationbio.com]
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- 20. chem.ucalgary.ca [chem.ucalgary.ca]
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- 22. pKa Determination: [bio-protocol.org]
- 23. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijpsr.com [ijpsr.com]
